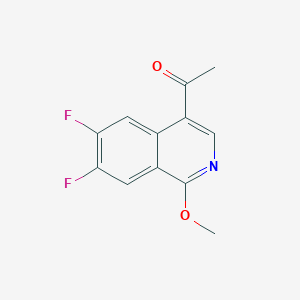
1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone is a synthetic organic compound characterized by the presence of fluorine atoms and a methoxy group attached to an isoquinoline ring
准备方法
The synthesis of 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Ketone Formation: The ethanone moiety is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in neurological disorders.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity and metabolic stability.
作用机制
The mechanism of action of 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
相似化合物的比较
1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone can be compared with other similar compounds, such as:
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the difluoro and methoxy groups but differs in its overall structure and functional groups.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar in fluorine and methoxy substitution, but with an ethyl ester group instead of an ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H9F2NO2 |
|---|---|
分子量 |
237.20 g/mol |
IUPAC 名称 |
1-(6,7-difluoro-1-methoxyisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C12H9F2NO2/c1-6(16)9-5-15-12(17-2)8-4-11(14)10(13)3-7(8)9/h3-5H,1-2H3 |
InChI 键 |
ZBCIQFGMQVHXAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(C2=CC(=C(C=C21)F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















